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A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-3-
methoxypicolinaldehyde

Abstract

6-Bromo-3-methoxypicolinaldehyde is a substituted pyridine derivative increasingly
recognized for its utility as a versatile building block in synthetic and medicinal chemistry. Its
bifunctional nature, featuring a reactive aldehyde and a synthetically adaptable bromo-pyridine
core, makes it a valuable precursor for complex molecular architectures. Notably, its
classification as a "Protein Degrader Building Block" positions it at the forefront of targeted
protein degradation research, a rapidly advancing therapeutic modality.[1] This guide provides
a detailed examination of the core physicochemical properties of 6-Bromo-3-
methoxypicolinaldehyde, offering predictive spectroscopic analyses, validated experimental
protocols, and essential safety guidelines tailored for researchers, scientists, and professionals
in drug development.

Introduction and Molecular Overview

6-Bromo-3-methoxypicolinaldehyde (CAS No. 945954-95-0) is a heterocyclic aldehyde that
serves as a key intermediate in the synthesis of novel organic compounds.[2][3] The strategic
placement of the bromo, methoxy, and aldehyde functional groups on the pyridine ring allows
for a wide range of chemical transformations, making it particularly valuable for constructing
compound libraries for high-throughput screening and developing targeted therapeutics.[4][5]
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Chemical Structure

The molecular structure consists of a pyridine ring substituted at the C2 position with an
aldehyde group, at the C3 position with a methoxy group, and at the C6 position with a bromine
atom.

Caption: Chemical structure of 6-Bromo-3-methoxypicolinaldehyde.

Chemical Identifiers

A consolidated list of identifiers for 6-Bromo-3-methoxypicolinaldehyde is provided below for
unambiguous reference.

Identifier Value Source(s)

) 6-Bromo-3-
Chemical Name o [1][6]
methoxypicolinaldehyde

6-Bromo-3-methoxypyridine-2-

Synonyms carboxaldehyde 12

CAS Number 945954-95-0 [1][2][6]
Molecular Formula C7HeBrNO2 (1112161171
Molecular Weight 216.03 g/mol [1112116171
InChi Key ATIHFXRPMHJWAT- 217l

UHFFFAOYSA-N

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both
chemical reactions and biological systems. These parameters influence solubility, membrane
permeability, and formulation characteristics, which are vital for drug development.
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Property

Value

Implication for
Source(s)
Research

Density

1.606 g/cm3

Useful for formulation,
reaction stoichiometry,
[21[7]

and process scale-up

calculations.

Exact Mass

214.95800 Da

Essential for high-
resolution mass
spectrometry (HRMS) [2]
to confirm elemental

composition.

Polar Surface Area
(PSA)

39.2 A2

Suggests good

potential for cell

membrane [2]
permeability (typically

PSA < 140 A?).

XLogP3 (Lipophilicity)

Indicates moderate
lipophilicity, balancing
agueous solubility and  [2]
lipid membrane

penetration.

Melting Point

Not available

While not publicly
documented, this

property is crucial for
assessing purity and
stability. It would be [7]
determined

experimentally via

DSC or a melting

point apparatus.

Boiling Point

Not available

Not typically
determined for solids;
likely to decompose at

high temperatures.
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Spectroscopic and Analytical Characterization

Robust analytical characterization is the cornerstone of chemical research, ensuring the
identity, purity, and structure of the compound. While specific experimental spectra for 6-
Bromo-3-methoxypicolinaldehyde are not widely published, its structure allows for reliable
prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
e 'H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.

o Aldehyde Proton (CHO): A singlet appearing far downfield (6 = 9.8-10.2 ppm) due to the
strong deshielding effect of the carbonyl group.

o Pyridine Protons (Ar-H): Two doublets in the aromatic region (6 = 7.5-8.5 ppm),
corresponding to the two hydrogens on the pyridine ring. Their specific shifts and coupling
constants would confirm their relative positions.

o Methoxy Protons (OCHs): A sharp singlet (0 = 3.9-4.2 ppm), integrating to three protons.
e 13C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.

o Carbonyl Carbon (C=0): The aldehyde carbon will be the most downfield signal ( = 190—
195 ppm).

o Aromatic Carbons: Five distinct signals are expected in the aromatic region (6 = 110-160
ppm), including the carbon bearing the bromine (which will be less intense) and the carbon
attached to the methoxy group.

o Methoxy Carbon (OCHs): A signal in the upfield region (& = 55-60 ppm).

This protocol provides a standardized method for acquiring high-quality NMR data for 6-
Bromo-3-methoxypicolinaldehyde.

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3) in a clean, dry
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NMR tube.[4]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal
reference (& = 0.00 ppm).

o Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the
solution is homogeneous.

o Data Acquisition: Place the tube in the NMR spectrometer (300 MHz or higher is
recommended). Acquire the *H spectrum using standard parameters (e.g., 16-32 scans, 1-2
second relaxation delay).[4] Subsequently, acquire a proton-decoupled 13C spectrum, which
will require a greater number of scans for adequate signal-to-noise.[4]

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the *H NMR signals and reference the chemical
shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
o Predicted Absorption Bands:
o ~3050-3100 cm~* (Medium): Aromatic C-H stretching.
o ~2850 cm~1 & ~2750 cm~1 (Medium): Aldehyde C-H stretching (Fermi doublet).

o ~1700-1720 cm~1 (Strong): Carbonyl (C=0) stretching of the aldehyde, a highly
characteristic peak.

o ~1550-1600 cm~ (Medium-Strong): Pyridine ring C=C and C=N stretching vibrations.

o ~1250 cm~1 (Strong): Asymmetric C-O-C stretching of the methoxy ether group.

o

<1000 cm~* (Medium): C-Br stretching vibration.
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Sample Preparation FT-IR Analysis

1. Weigh 1-2 mg 2. Add 100 mg 3. Grind to 4. Press into \ (5. Place pellet 6. Acquire 7. Process data &
of Compound dry KBr fine powder transparent pellet k in holder background & sample spectra identify peaks

Click to download full resolution via product page

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental
formula of the molecule.

» Expected Fragmentation Pattern: The most critical diagnostic feature in the mass spectrum
of a bromo-compound is the isotopic pattern of bromine. Natural bromine consists of two
isotopes, 7°Br and 81Br, in an approximate 1:1 ratio.

e Molecular lon Peak: The mass spectrum will exhibit a characteristic "doublet” for the

molecular ion (M*).
o [M]* Peak: at m/z = 215, corresponding to the molecule containing 7°Br.

o [M+2]* Peak: at m/z = 217, corresponding to the molecule containing 8!Br. The near-equal
intensity of these two peaks is a definitive indicator of the presence of a single bromine
atom in the molecule.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of 6-Bromo-3-methoxypicolinaldehyde stems from its distinct reactive
sites, which can be addressed with high selectivity.

» Aldehyde Group: This site is susceptible to nucleophilic attack, making it ideal for reactions
such as Wittig olefination, reductive amination to form secondary amines, and condensation
reactions.
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» C-Br Bond: The bromine atom on the electron-deficient pyridine ring is an excellent handle
for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino
groups at the C6 position.

This dual reactivity makes the compound a powerful scaffold, particularly in the synthesis of
PROTACSs (PROteolysis TArgeting Chimeras) and other protein degraders, where different
fragments must be precisely linked together.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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